6-Methoxy-2-methyl-3-(1-propylpiperidin-2-yl)pyridine
CAS No.:
Cat. No.: VC15867926
Molecular Formula: C15H24N2O
Molecular Weight: 248.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24N2O |
|---|---|
| Molecular Weight | 248.36 g/mol |
| IUPAC Name | 6-methoxy-2-methyl-3-(1-propylpiperidin-2-yl)pyridine |
| Standard InChI | InChI=1S/C15H24N2O/c1-4-10-17-11-6-5-7-14(17)13-8-9-15(18-3)16-12(13)2/h8-9,14H,4-7,10-11H2,1-3H3 |
| Standard InChI Key | DVSUXCXPIZWDQH-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1CCCCC1C2=C(N=C(C=C2)OC)C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name 6-Methoxy-2-methyl-3-(1-propylpiperidin-2-yl)pyridine delineates its structure:
-
Pyridine backbone: A six-membered aromatic ring with nitrogen at position 1.
-
Substituents:
-
Methoxy (-OCH₃) at position 6.
-
Methyl (-CH₃) at position 2.
-
1-Propylpiperidin-2-yl group at position 3.
-
The molecular formula is C₁₅H₂₂N₂O, with a molecular weight of 246.35 g/mol (calculated using atomic masses from ).
Stereochemical Considerations
The 1-propylpiperidin-2-yl group introduces stereochemical complexity due to the chiral center at the piperidine’s second carbon. While specific enantiomeric data for this compound are unavailable, studies on structurally related molecules, such as RS-15385-197, highlight significant stereoselectivity in receptor binding . For example, the α2-adrenoceptor antagonist RS-15385-197 exhibits a pKᵢ of 9.45 for its active enantiomer compared to 6.32 for the inactive form , underscoring the importance of chirality in biological activity.
Synthesis and Manufacturing
Proposed Synthetic Pathways
The synthesis of 6-methoxy-2-methyl-3-(1-propylpiperidin-2-yl)pyridine likely involves multi-step reactions:
-
Pyridine functionalization:
-
Methoxy group introduction via nucleophilic aromatic substitution at position 6.
-
Methyl group installation at position 2 using Friedel-Crafts alkylation or directed ortho-metalation strategies.
-
-
Piperidine coupling:
-
Suzuki-Miyaura coupling or Buchwald-Hartwig amination to attach the 1-propylpiperidin-2-yl moiety at position 3.
-
Challenges in Synthesis
-
Regioselectivity: Ensuring correct positioning of substituents on the pyridine ring.
-
Steric hindrance: The bulky 1-propylpiperidin-2-yl group may complicate coupling reactions, necessitating optimized catalysts (e.g., palladium-based systems) .
Physicochemical Properties
Solubility and Lipophilicity
The methoxy group enhances water solubility through hydrogen bonding, while the piperidine and propyl groups increase lipophilicity. Predicted LogP values (using analog data from ) suggest moderate lipophilicity (LogP ≈ 2.1), balancing membrane permeability and aqueous solubility.
Stability Profile
-
pH sensitivity: The pyridine nitrogen (pKₐ ~5.0) may protonate under acidic conditions, altering solubility.
-
Oxidative stability: Methoxy groups are generally resistant to oxidation, but the piperidine ring may undergo metabolic N-oxidation in biological systems .
Pharmacological and Toxicological Profile
Receptor Interactions
While direct data are lacking, structural analogs provide clues:
-
α2-Adrenoceptor affinity: Piperidine-containing compounds like RS-15385-197 show high α2-adrenoceptor selectivity (pKᵢ >9) . The 1-propylpiperidin-2-yl group in the target compound may similarly interact with adrenergic receptors.
-
Dopamine and serotonin receptors: Low affinity is expected, as seen in RS-15385-197’s minimal interaction with 5-HT₁A (pKᵢ 6.50) and dopamine receptors .
Toxicological Considerations
-
Acute toxicity: Pyridine derivatives with methyl and methoxy groups, such as 6-methoxy-2-methylamino-3-aminopyridine HCl, exhibit moderate oral toxicity (LD₅₀ ~650 mg/kg in rats) .
-
Dermal exposure: Hair dye components with structural similarities show potential for skin sensitization and thyroid disruption at high doses .
Table 1: Comparative Toxicity Data for Pyridine Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume